2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-18-15-12-7-2-3-8-13(12)17-16(21)20(15)19-14/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQANAXUWBUVEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with m-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
Building Block for Synthesis :
- 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Antimicrobial and Antifungal Activities :
- Investigations have shown that this compound exhibits significant antimicrobial properties. It is particularly effective against certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Mechanism of Action :
- The compound has been found to inhibit histone acetyltransferase PCAF, which plays a crucial role in gene expression regulation. By binding to the active site of this enzyme, it prevents normal function and suppresses cancer cell growth .
Medicine
Anticancer Properties :
- Recent studies highlight the compound's potential as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, derivatives of triazoloquinazolines have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound VIIa | HepG-2 | 3.91 |
Industry
Material Development :
- The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its application in coatings and antifouling agents has been explored due to its chemical stability and reactivity .
Case Studies
Several studies have evaluated the efficacy of triazoloquinazoline derivatives:
- Antibacterial Activity Study :
- Cytotoxicity Evaluation :
Mechanism of Action
The mechanism of action of 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent significantly influences bioactivity and receptor affinity:
- 2-Phenyl derivatives (e.g., 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one): Exhibit high benzodiazepine (BZ) receptor binding affinity (4 nM) and antagonism, comparable to pyrazoloquinoline analogs .
- 2-Furanyl derivatives (e.g., compound 15 in ): Demonstrate selectivity for adenosine A₃ receptors (Ki = 8.1–12.1 nM) and oral activity in rat models .
- 2-(3-Fluorophenyl) derivatives (e.g., CGS 16228): Show potent BZ receptor antagonism, highlighting the role of electron-withdrawing groups in enhancing receptor interactions .
Ring System Variations
- Tetrazolo[1,5-c]quinazolin-5(6H)-ones (e.g., compound 3.1 in ): Replace the triazole ring with tetrazole, resulting in superior hypoglycemic activity (exceeding Metformin and Gliclazide in glucose tolerance tests) .
- Pyrazolo[1,5-c]quinazolinones (e.g., Pirquinozol): Feature a pyrazole ring instead of triazole, showing distinct pharmacological profiles (e.g., anti-inflammatory or antiviral effects) .
- Sulfur-containing analogs (e.g., 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiones): Exhibit antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) and antitumor properties, suggesting sulfur enhances redox activity or metal chelation .
Physicochemical Properties
- Melting Points: Triazoloquinazolinones generally exhibit high melting points (e.g., 295–297°C for compound 3.1 in ), indicating strong intermolecular interactions .
- Solubility : Sulfur analogs (e.g., thiones) show improved solubility in polar solvents compared to oxygen-containing counterparts .
- Synthetic Yields : 2-Substituted derivatives synthesized via cyclization reactions typically achieve moderate to high yields (21–96%), depending on substituent steric effects .
Biological Activity
2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound belonging to the triazoloquinazoline class. This compound has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.
The synthesis of this compound typically involves the cyclization of 2-aminobenzonitrile with m-tolylhydrazine under reflux conditions in solvents like ethanol or acetonitrile. This process can be optimized for industrial applications using continuous flow reactors to enhance yield and efficiency .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit histone acetyltransferase PCAF, which is involved in regulating gene expression. By binding to the active site of this enzyme, the compound effectively suppresses cancer cell growth .
Anticancer Activity
Research has highlighted the anticancer properties of this compound through various studies:
- Inhibition of Topoisomerase II : The compound exhibits significant inhibitory effects on Topoisomerase II, a critical enzyme for DNA replication and repair. In vitro studies have shown IC50 values ranging from 15.16 μM to 20.65 μM against various cancer cell lines .
- Cytotoxicity : The cytotoxic effects were assessed against human cancer cell lines such as HCT-116 and HepG2. The compound demonstrated IC50 values as low as 2.44 μM for HCT-116 cells, indicating potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may act as an effective antimicrobial agent against various pathogens .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:
| Compound Type | Activity Type | IC50 Values (μM) |
|---|---|---|
| 1,2,4-Triazolo[4,3-c]quinazolines | Anticancer | 6.29 - 9.43 |
| Pyrazolo[3,4-d]pyrimidines | Antimicrobial | Varies |
| Adenosine Receptor Antagonists | Multiple receptor targets | K_i values from nm range |
These comparisons indicate that while other compounds in the class exhibit notable activities, the specific substitution pattern in this compound contributes to its distinct efficacy against cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Cytotoxicity : A study involving a series of quinazoline derivatives showed that modifications at specific positions enhanced cytotoxicity against HCT-116 cells significantly .
- Topoisomerase Inhibition Study : Another research highlighted that certain derivatives exhibited higher binding affinities to DNA than conventional inhibitors like doxorubicin .
- Antimicrobial Studies : Investigations into its antimicrobial properties revealed promising results against Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the standard synthetic routes for 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?
Answer:
The synthesis typically involves two key steps:
Core Formation : Cyclization of 5-(2-aminophenyl)-1H-tetrazole with carbonyldiimidazole (CDI) to form the triazoloquinazolinone scaffold .
N-Alkylation : Reaction of the scaffold with m-tolyl substituents using sodium hydride (NaH) in dimethylformamide (DMF). Optimal conditions include refluxing with equimolar NaH to deprotonate the NH group before adding the alkylating agent .
Validation : Structures are confirmed via IR (amide C=O stretch at ~1675 cm⁻¹), H NMR (aromatic protons at δ 7.2–8.4 ppm), and LC-MS (molecular ion peaks) .
Basic: How is the purity and structural integrity of triazoloquinazolinone derivatives validated?
Answer:
A multi-technique approach is employed:
- Chromatography : LC-MS in "soft" ionization mode (e.g., chemical ionization) to detect molecular ions (e.g., [M+1]) .
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced: How can researchers optimize substituents to enhance anticancer activity in triazoloquinazolinone derivatives?
Answer:
Key strategies include:
- Substituent Screening : Test halogenated (e.g., 4-fluorobenzyl) or bulky groups (e.g., tertiary amides) at the N6 position. Compound 5.3 (N-(4-fluorobenzyl)-substituted) showed 33.55% inhibition in renal cancer (UO-31) and 34.36% in leukemia (RPMI-8226) at 10 μM .
- SAR Insights : Electron-withdrawing groups (e.g., -F, -CF) enhance cytotoxicity by improving membrane permeability and target binding .
Experimental Design : Use a panel of 60 cancer cell lines (e.g., NCI-60) for broad-spectrum evaluation .
Advanced: How can unexpected ring cleavage during synthesis be mitigated?
Answer:
Ring cleavage, observed during alkaline hydrolysis of esters (e.g., Scheme 1 in ), can be minimized by:
- Condition Optimization : Avoid prolonged heating or strong bases. Use protic solvents (e.g., ethanol) instead of DMF for hydrolysis.
- Monitoring : Track reaction progress via LC-MS to detect intermediates like 2-((2-(1H-tetrazol-5-yl)phenyl)amino)acetic acid (m/z 220) .
- Alternative Routes : Direct alkylation with chloroacetamides instead of esters to prevent hydrolysis .
Advanced: What computational methods predict the hypoglycemic activity of triazoloquinazolinones?
Answer:
- Docking Studies : Dock compounds to targets like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) or dipeptidyl peptidase-4 (DPP-4). Compound 3.1 showed higher docking scores than metformin, correlating with in vivo efficacy in glucocorticoid-induced insulin resistance models .
- ADMET Prediction : Use tools like SwissADME to assess lipophilicity (LogP ~2.5–3.5) and blood-brain barrier penetration, critical for CNS-targeted derivatives .
Advanced: How should researchers address contradictory cytotoxicity data across cell lines?
Answer:
Contradictions may arise from:
- Cell Line Variability : Renal cancer (UO-31) often shows higher sensitivity due to overexpression of target enzymes like PDE1 .
- Assay Conditions : Standardize protocols (e.g., 10 μM concentration, 72-hour incubation) to reduce variability .
- Mechanistic Studies : Use RNA sequencing to identify differential gene expression (e.g., apoptosis pathways) in responsive vs. resistant lines .
Advanced: What in vivo models validate the anxiolytic potential of triazoloquinazolinones?
Answer:
- Rodent Models : Test compounds in elevated plus-maze (EPM) or light-dark box assays. For example, 9-benzyl-2-phenyl derivatives showed anxiolytic activity comparable to diazepam but required evaluation of rotorod deficits to assess sedation .
- Dose Optimization : Use pharmacokinetic studies (e.g., t ~2–4 hours) to determine effective doses without CNS side effects .
Basic: What are the key spectral markers for distinguishing dihydro vs. aromatic triazoloquinazolinones?
Answer:
- H NMR : Dihydro derivatives show protons at δ 5.7–5.8 ppm (H-5) and split signals for CH groups (δ 2.0–3.0 ppm), absent in aromatic analogs .
- IR : Aromatic systems exhibit stronger C=N stretches (~1620 cm⁻¹) compared to dihydro forms (~1590 cm⁻¹) .
Advanced: How can triazoloquinazolinones be modified to reduce sedative liability in CNS applications?
Answer:
- Substituent Engineering : Replace benzyl groups with smaller alkyl chains (e.g., cyclopentyl) at position 9. This reduces GABA receptor off-target effects .
- Selective Receptor Targeting : Design derivatives with higher affinity for α2/α3 subunit-containing GABA receptors, linked to anxiolysis without sedation .
Advanced: What methodologies confirm the absence of Dimroth rearrangement during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
